![molecular formula C18H16N6 B5353189 N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5353189.png)
N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core fused with a phenylpropylideneamino group, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the triazinoindole core . This intermediate can then be reacted with various aldehydes, including phenylpropylideneamine, under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets. For example, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, such as those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Indole Derivatives: Various indole-based compounds with diverse biological activities.
Uniqueness
N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its specific structure, which combines the triazinoindole core with a phenylpropylideneamino group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-2-14(12-8-4-3-5-9-12)21-23-18-20-17-16(22-24-18)13-10-6-7-11-15(13)19-17/h3-11H,2H2,1H3,(H2,19,20,23,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXBQVUGJKSRHZ-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC1=NC2=C(C3=CC=CC=C3N2)N=N1)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B5353109.png)
![N-[(1-isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide dihydrochloride](/img/structure/B5353110.png)
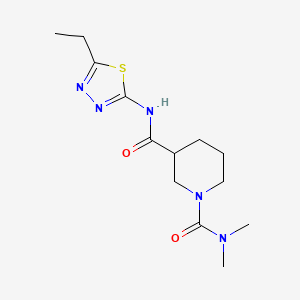
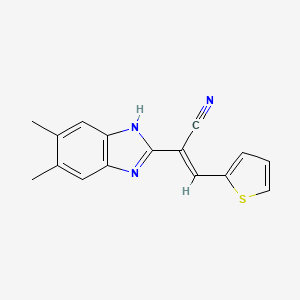
![6-cyclopentyl-4-[4-(2-methoxyethyl)-1-piperazinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5353136.png)
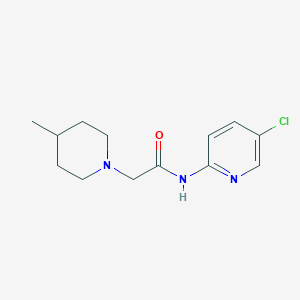
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5353150.png)
![5-amino-2-cyclohexyl-6-[(E)-indol-3-ylidenemethyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353156.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5353160.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)
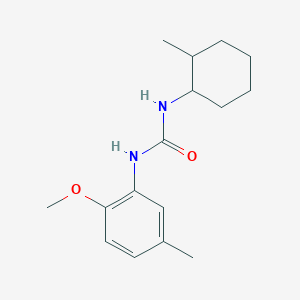
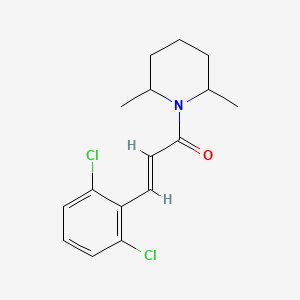
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5353196.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
